Nortriptyline hydrochloride
Overview
Description
Nortriptyline hydrochloride is a tricyclic antidepressant primarily used for the treatment of major depressive disorder. It is the active metabolite of amitriptyline and is known for its efficacy in alleviating symptoms of depression. Additionally, it is used off-label for conditions such as chronic pain, myofascial pain, neuralgia, and irritable bowel syndrome .
Mechanism of Action
Target of Action
Nortriptyline hydrochloride primarily targets Monoamine Transporters (MATs) . These transporters play a crucial role in regulating the levels of monoamine neurotransmitters such as serotonin and norepinephrine in the brain .
Mode of Action
This compound is a tricyclic antidepressant (TCA) . It exerts its antidepressant effects likely by inhibiting the reuptake of serotonin and norepinephrine at neuronal cell membranes . This inhibition increases the synaptic concentration of these neurotransmitters, enhancing their signal transmission .
Biochemical Pathways
The increased levels of serotonin and norepinephrine in the brain can lead to downstream effects on various biochemical pathways. These effects can result in changes in mood, perception, and response to stress, which are often disrupted in depressive disorders .
Pharmacokinetics
This compound is well absorbed from the gastrointestinal tract and undergoes extensive first-pass metabolism in the liver . Its bioavailability ranges from 32% to 79% . The drug is primarily metabolized in the liver, and the metabolites are excreted in the urine . The elimination half-life of this compound is approximately 18–44 hours .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in neurotransmitter levels and neuronal communication. By increasing the levels of serotonin and norepinephrine, this compound can help restore normal mood and alleviate the symptoms of depression .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH can affect the drug’s absorption and distribution. Additionally, individual factors like genetics can influence how a person metabolizes the drug, which can impact its efficacy and potential side effects .
Biochemical Analysis
Biochemical Properties
Nortriptyline hydrochloride plays a significant role in biochemical reactions by inhibiting the reuptake of serotonin and norepinephrine at neuronal cell membranes . This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing mood and alleviating depressive symptoms. This compound interacts with various biomolecules, including serotonin and norepinephrine transporters, as well as histamine, muscarinic, and adrenergic receptors . These interactions contribute to its antidepressant and analgesic effects.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting the reuptake of serotonin and norepinephrine, this compound enhances neurotransmission and modulates the activity of downstream signaling pathways . This modulation can lead to changes in gene expression, particularly those involved in mood regulation and stress response . Additionally, this compound’s antimuscarinic effects impact cellular metabolism by altering acetylcholine receptor activity .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to and inhibiting the serotonin and norepinephrine transporters . This inhibition prevents the reuptake of these neurotransmitters, increasing their availability in the synaptic cleft. This compound also antagonizes serotonin, histamine, muscarinic, and adrenergic receptors, contributing to its therapeutic effects . These interactions result in the modulation of neurotransmitter levels and receptor activity, ultimately influencing mood and pain perception.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is metabolized primarily in the liver, with its main active metabolite being 10-hydroxynortriptyline . The stability of this compound in vitro and in vivo can impact its long-term effects on cellular function. Studies have shown that this compound maintains its antidepressant effects over extended periods, although its efficacy may diminish with prolonged use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses of this compound have been shown to produce significant antinociceptive effects in chemical pain models, such as the formalin and capsaicin tests . Excessive doses can lead to adverse effects, including excessive salivation and sedation . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing side effects.
Metabolic Pathways
This compound is metabolized primarily by the cytochrome P450 enzymes CYP2D6, CYP1A2, CYP2C19, and CYP3A4 . The main active metabolite, 10-hydroxynortriptyline, exists in both cis and trans forms, with the trans form being more potent . These metabolic pathways influence the drug’s efficacy and safety profile, as variations in enzyme activity can affect the levels of this compound and its metabolites in the body.
Transport and Distribution
This compound is rapidly absorbed and distributed throughout the body, with a volume of distribution ranging from 21.1 to 31.1 L/kg . It is extensively bound to plasma proteins, which influences its transport and distribution within cells and tissues . The drug’s distribution is also affected by its interactions with transporters and binding proteins, which can impact its localization and accumulation in specific tissues .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound is known to accumulate in the synaptic cleft, where it exerts its antidepressant effects by inhibiting neurotransmitter reuptake . Additionally, its interactions with various receptors and transporters can direct it to specific cellular compartments, influencing its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nortriptyline hydrochloride is synthesized through the demethylation of amitriptyline. The process involves the use of various reagents and conditions to achieve the desired product. The synthetic route typically includes the following steps:
Demethylation of Amitriptyline: This step involves the removal of a methyl group from amitriptyline to form nortriptyline.
Formation of Hydrochloride Salt: The nortriptyline is then reacted with hydrochloric acid to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Nortriptyline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated derivatives .
Scientific Research Applications
Nortriptyline hydrochloride has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Amitriptyline: The parent compound from which nortriptyline is derived.
Desipramine: Another tricyclic antidepressant with similar therapeutic effects.
Protriptyline: A tricyclic antidepressant with a similar mechanism of action.
Uniqueness of Nortriptyline Hydrochloride: this compound is unique in its balanced inhibition of serotonin and norepinephrine reuptake, making it effective for a wide range of depressive symptoms. Its active metabolite status also contributes to its efficacy and safety profile .
Properties
IUPAC Name |
N-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N.ClH/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19;/h2-5,7-11,20H,6,12-14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAYBENGXDALFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045109 | |
Record name | Nortriptyline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
894-71-3 | |
Record name | Nortriptyline hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=894-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nortriptyline hydrochloride [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000894713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nortriptyline hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169453 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nortriptyline hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78248 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nortriptyline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nortriptyline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.794 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NORTRIPTYLINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00FN6IH15D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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